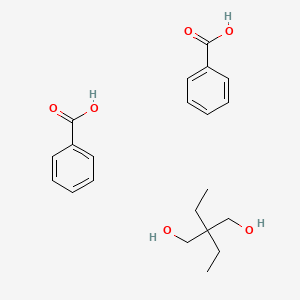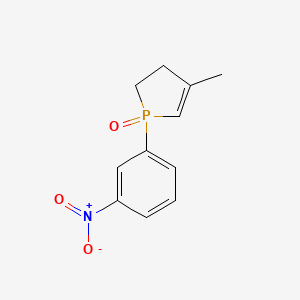
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phospholes, which are heterocyclic compounds containing a phosphorus atom in the ring structure. The presence of the nitrophenyl group and the phosphole oxide moiety contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne or alkene in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides with different oxidation states, while reduction may produce amino derivatives.
科学研究应用
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the nitrophenyl group and the phosphole oxide moiety, which can participate in various chemical reactions. These interactions may affect biological pathways and lead to specific effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide: Similar structure but lacks the nitro group, leading to different reactivity and applications.
1H-Phosphole, 2,3-dihydro-4-methyl-1-(4-nitrophenyl)-, 1-oxide: Similar structure with the nitro group in a different position, affecting its chemical behavior.
Uniqueness
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and potential applications. This compound’s distinct properties make it valuable for various scientific research and industrial applications.
属性
CAS 编号 |
91207-34-0 |
|---|---|
分子式 |
C11H12NO3P |
分子量 |
237.19 g/mol |
IUPAC 名称 |
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C11H12NO3P/c1-9-5-6-16(15,8-9)11-4-2-3-10(7-11)12(13)14/h2-4,7-8H,5-6H2,1H3 |
InChI 键 |
RRUGUKWYGLRCNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CP(=O)(CC1)C2=CC=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
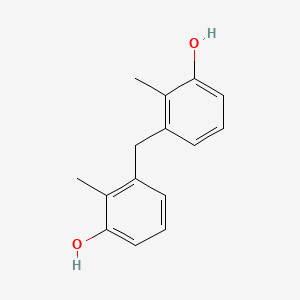

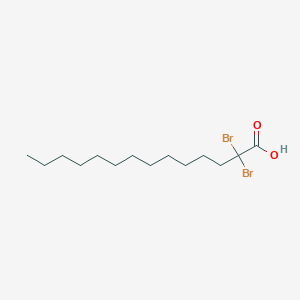
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
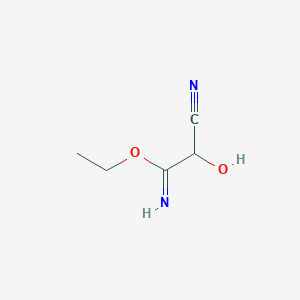
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
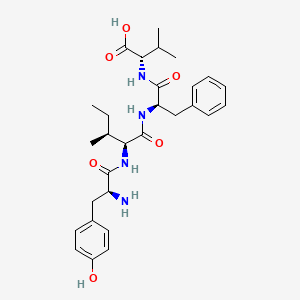
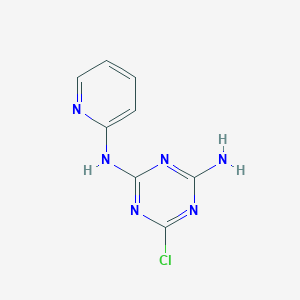
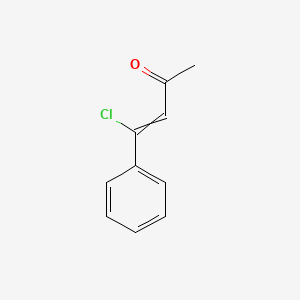
![2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol](/img/structure/B14369348.png)
